N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, a phenyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine . The final step involves the cyclopropanation of the intermediate with phenylmagnesium bromide to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanecarboxamides.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-phenylcyclopropanecarboxamide
- N-(3,4-difluorophenyl)-2-phenylcyclopropanamine
- N-(3,4-difluorophenyl)-2-phenylcyclopropanol
Uniqueness
N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both the difluorophenyl and phenyl groups attached to the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its difluorophenyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOAWOCSOHASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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